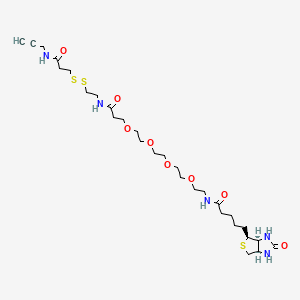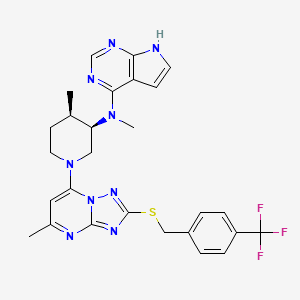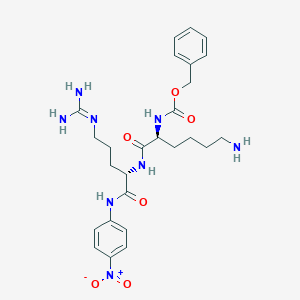
UDP-GalNAc (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine diphosphate N-acetylgalactosamine (disodium) is a nucleotide sugar composed of uridine diphosphate and N-acetylgalactosamine. It is a crucial building block for the production of glycoproteins and glycolipids in the body. This compound serves as a precursor for the synthesis of mucin-type O-glycans, which are essential components of mucus and play significant roles in biological processes such as cell signaling, immune defense, and lubrication of the digestive tract .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of uridine diphosphate N-acetylgalactosamine (disodium) can be achieved through enzymatic synthesis. One common method involves the use of glycosyltransferases, which transfer N-acetylgalactosamine residues to substrates. The enzymatic route offers high regio- and stereo-selectivity without the need for protection of functional groups .
Industrial Production Methods
Industrial production of uridine diphosphate N-acetylgalactosamine (disodium) typically involves the use of N-acetylhexosamine 1-kinase and N-acetylglucosamine uridyltransferase enzymes. These enzymes facilitate the conversion of N-acetylglucosamine or N-acetylgalactosamine to their respective 1-phosphates, followed by pyrophosphorylation to produce the nucleotide sugar .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine diphosphate N-acetylgalactosamine (disodium) undergoes various chemical reactions, including:
Interconversion Reactions: It can be interconverted to uridine diphosphate N-acetylglucosamine through the action of UDP-galactose 4’-epimerase.
Glycosylation Reactions: It acts as a donor substrate for glycosyltransferases, transferring N-acetylgalactosamine residues to acceptor molecules.
Common Reagents and Conditions
Common reagents used in these reactions include glycosyltransferases and UDP-galactose 4’-epimerase. The reactions typically occur under mild conditions, often in aqueous solutions at physiological pH .
Major Products Formed
The major products formed from these reactions include glycoproteins and glycolipids, which are essential for various biological functions .
Applications De Recherche Scientifique
Uridine diphosphate N-acetylgalactosamine (disodium) has numerous scientific research applications:
Mécanisme D'action
Uridine diphosphate N-acetylgalactosamine (disodium) exerts its effects by serving as a donor substrate for glycosyltransferases. These enzymes transfer N-acetylgalactosamine residues to acceptor molecules, initiating mucin-type O-glycosylation. This process is crucial for the formation of glycoproteins and glycolipids, which play vital roles in cell signaling, immune defense, and other biological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine diphosphate N-acetylglucosamine: Similar in structure and function, it is also involved in glycosylation processes.
Uridine diphosphate galactose: Another nucleotide sugar that participates in glycosylation.
Uniqueness
Uridine diphosphate N-acetylgalactosamine (disodium) is unique due to its specific role in mucin-type O-glycosylation, which is essential for the production of mucus and other glycoproteins involved in various biological processes .
Propriétés
Formule moléculaire |
C17H25N3Na2O17P2 |
|---|---|
Poids moléculaire |
651.3 g/mol |
Nom IUPAC |
disodium;[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11+,12+,13-,14?,15-,16-;;/m1../s1 |
Clé InChI |
HXWKMJZFIJNGES-GIGGDGPWSA-L |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@@H](C([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



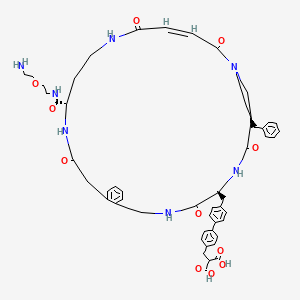
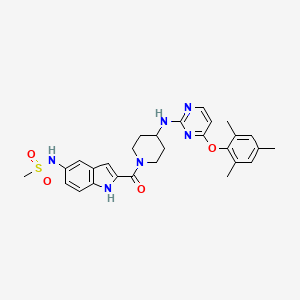

![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
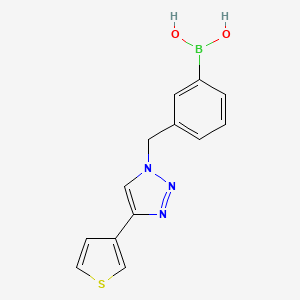

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

